molecular formula C13H23NO4 B1394227 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate CAS No. 888952-55-4

1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

Cat. No.: B1394227
CAS No.: 888952-55-4
M. Wt: 257.33 g/mol
InChI Key: QCXGMLPZKNFRRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate is a bicyclic ester featuring a piperidine core with dual carboxylate protections: a tert-butyloxycarbonyl (Boc) group at the 1-position and a methyl ester at the 3-position, along with an additional methyl substituent at the 3-position of the piperidine ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules and 3D fragment libraries due to its conformational rigidity and synthetic accessibility . Its synthesis typically involves alkylation of a precursor ester, such as 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate, using methyl iodide under basic conditions (e.g., potassium bis(trimethylsilyl)amide in THF) .

Biological Activity

1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate (CAS No. 888952-55-4) is a compound belonging to the piperidine class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • IUPAC Name : 1-O-tert-butyl 3-O-methyl 3-methylpiperidine-1,3-dicarboxylate
  • Purity : Typically ≥95% .

Antinociceptive Activity

In a study assessing the analgesic properties of piperidine derivatives, compounds structurally similar to this compound demonstrated significant pain relief in rodent models. The mechanism was attributed to the modulation of opioid receptors and inhibition of inflammatory mediators.

Neuroprotective Effects

Piperidine derivatives have also been investigated for their neuroprotective effects. Research suggests that these compounds can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease.

Antidepressant Activity

Studies involving piperidine compounds indicate a potential role in treating depression through the enhancement of monoaminergic neurotransmission. This activity is crucial for mood regulation and has been linked to the modulation of serotonin and norepinephrine pathways.

Case Studies

StudyFindings
Study on Analgesic Properties Demonstrated significant pain relief in rodent models; attributed to opioid receptor modulation.
Neuroprotection in Alzheimer’s Models Reduced oxidative stress markers in neuronal cultures treated with similar piperidine derivatives.
Depression Models Enhanced serotonin levels observed with administration of related compounds; potential antidepressant effects noted.

Toxicological Profile

The toxicological data for this compound is limited; however, related compounds have shown low toxicity profiles in preliminary studies. Further research is necessary to establish a comprehensive safety profile.

Scientific Research Applications

Medicinal Chemistry

1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.

  • Drug Development : It has been referenced in patents related to the synthesis of novel piperidine derivatives, which are known for their efficacy against various diseases, including neurological disorders and cancers .

Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of bioactive molecules due to its piperidine core, which is a common motif in many biologically active substances.

  • Case Study : A study highlighted its use in synthesizing compounds that exhibit anti-inflammatory and analgesic properties, indicating its potential therapeutic applications .

Agricultural Chemistry

Research has also explored the application of this compound in agricultural chemistry, particularly as an intermediate in the synthesis of agrochemicals.

  • Herbicides and Pesticides : The piperidine derivatives synthesized from this compound have shown promise as effective herbicides and pesticides, contributing to sustainable agricultural practices .

Case Studies

Study/Patent Application Findings
Warner-Lambert Company Patent (US2006/116376 A1)Synthesis of piperidine derivativesIdentified as a key intermediate for developing novel therapeutics targeting neurological conditions .
Schering Corporation Patent (US2007/82900 A1)Drug formulationDemonstrated enhanced efficacy of synthesized compounds against cancer cell lines .
Research on anti-inflammatory agentsTherapeutic applicationsCompounds derived from this dicarboxylate exhibited significant anti-inflammatory effects in preclinical models .

Q & A

Basic Research Questions

Q. What are the standard multi-step synthetic routes for preparing 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate, and what reaction conditions optimize yield?

The compound is typically synthesized via multi-step protocols involving protection/deprotection strategies and coupling reactions. For example, a 5-step route (yield not specified) uses lithium diisopropylamide (LDA) at −78°C for deprotonation, followed by palladium-catalyzed coupling under inert atmosphere (40–100°C) . Another 6-step method achieves 99% yield using potassium carbonate in DMF for nucleophilic substitution and HCl for deprotection . Key optimization factors include temperature control (−78°C for sensitive intermediates) and inert conditions for Pd-mediated steps.

Q. How can NMR spectroscopy and crystallography be employed to confirm the stereochemical configuration of this compound?

1H-NMR with internal standards (e.g., mesitylene) quantifies yield and monitors reaction progress . X-ray crystallography resolves stereochemistry, as seen in analogous piperidine derivatives where dihedral angles (e.g., C3—C2—C6—N3 = 16.5°) confirm spatial arrangements . For ambiguous cases, NOESY or ROESY experiments distinguish axial/equatorial substituents.

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Silica gel column chromatography is widely used, particularly for intermediates . For polar byproducts, aqueous workups (e.g., EtOAc/brine) followed by drying over MgSO4 are standard . Final products may require recrystallization from solvents like tert-butyl alcohol or acetonitrile to achieve >95% purity .

Advanced Research Questions

Q. How can Design of Experiments (DoE) methodologies improve reaction optimization for this compound?

DoE reduces trial-and-error by systematically varying parameters (e.g., temperature, catalyst loading). For example, factorial designs can identify critical factors in Pd-catalyzed steps, such as cesium carbonate concentration or solvent polarity . Response surface modeling (RSM) further optimizes yield and minimizes side reactions like over-alkylation .

Q. What computational strategies are available to predict reaction pathways and regioselectivity in the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in nucleophilic substitutions or coupling reactions. The ICReDD framework integrates computation with experimental data, using reaction path searches to narrow optimal conditions (e.g., solvent effects on tert-butyl group stability) . Machine learning models trained on analogous piperidine syntheses can also forecast reaction outcomes .

Q. How can conflicting stereochemical data from NMR and X-ray analyses be resolved?

Discrepancies may arise from dynamic effects (e.g., ring-flipping in solution). Variable-temperature NMR can detect conformational changes, while high-resolution X-ray structures (e.g., torsion angles like −170.41° in related compounds ) provide static snapshots. Molecular dynamics simulations bridge these by modeling solution-phase behavior .

Q. What strategies mitigate low yields in late-stage functionalization steps, such as tert-butyl ester deprotection?

Controlled acidic conditions (e.g., HCl in dioxane at 20–50°C) prevent over-hydrolysis . Alternative protecting groups (e.g., Boc) or enzymatic deprotection may improve selectivity. For sensitive substrates, flow chemistry enables precise temperature and residence time control .

Q. How do steric and electronic effects influence the reactivity of the tert-butyl and methyl ester groups in cross-coupling reactions?

The tert-butyl group’s steric bulk hinders nucleophilic attack at the proximal carbonyl, favoring reactions at the less hindered methyl ester. Electronic effects (e.g., electron-withdrawing nitro groups in analogous compounds ) further modulate reactivity. Hammett studies or computational electrostatic potential maps quantify these effects .

Q. Data Analysis & Methodological Challenges

Q. How should researchers address inconsistencies in reported yields for similar synthetic routes?

Yield discrepancies often stem from subtle variations in reaction setup (e.g., inert atmosphere quality, catalyst lot variability). Reproducibility requires strict adherence to documented protocols (e.g., drying solvents over molecular sieves) . Statistical meta-analysis of published data identifies outlier conditions .

Q. What advanced spectroscopic techniques can characterize degradation products under thermal stress?

High-resolution LC-MS identifies thermal decomposition byproducts (e.g., tert-butyl group loss). TGA-DSC profiles determine thermal stability thresholds, while in-situ FTIR monitors real-time degradation mechanisms (e.g., ester hydrolysis) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Stereochemical Variations

The compound’s structural analogs differ in substituent placement, ester groups, and stereochemistry, significantly influencing their physicochemical and biological properties. Key comparisons include:

Compound Name Substituents/Ring System Molecular Formula Molecular Weight Key Features References
1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate Piperidine, 3-methyl, Boc/methyl ester C₁₃H₂₃NO₄ 257.33 Dual methyl groups at 3-position; used in fragment-based drug design. Stable under inert storage conditions.
1-tert-Butyl 3-methyl (3R,6S)-6-methylpiperidine-1,3-dicarboxylate (S24) Piperidine, 6-methyl, Boc/methyl ester C₁₃H₂₃NO₄ 257.33 Diastereomer with methyl at 6-position; distinct stereoelectronic effects alter reactivity in asymmetric synthesis.
1-tert-Butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate Pyrrolidine, trifluoromethyl substituent C₁₂H₁₈F₃NO₄ 297.27 Trifluoromethyl group enhances electronegativity and metabolic stability; relevant in fluorinated drug candidates.
1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate Piperidine, ethyl ester C₁₄H₂₅NO₄ 271.35 Ethyl ester increases lipophilicity; similarity score 0.98 compared to methyl ester analogs.
1-tert-Butyl 3-methyl (3S,5R)-5-hydroxypiperidine-1,3-dicarboxylate Piperidine, 5-hydroxyl group C₁₂H₂₁NO₅ 259.30 Hydroxyl group introduces hydrogen-bonding potential; intermediate for nociceptin antagonists.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-methylpiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-6-7-13(4,9-14)10(15)17-5/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXGMLPZKNFRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677301
Record name 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888952-55-4
Record name 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a −78° C. stirred solution of Intermediate 53 (2.22 g, 9.13 mmol) in dry THF (30 ml) was added NaHMDS (sodium hexamethyldisilazane) (1.0 M in THF, 10.03 mmol) dropwise. The reaction was stirred at this temperature for 30 minutes and then iodomethane (0.682 ml, 10.95 mmol) was added dropwise. The reaction was allowed to warm to room temperature overnight with good stirring. The reaction was cooled and then quenched with saturated NH4Cl. The layers were separated and the aqueous layer was extracted three times with 20 ml of EtOAc and the organic extracts were combined. The organic phase was dried over Na2SO4, filtered and concentrated under reduced pressure. The oil was purified by silica chromatography using hexanes/EtOAc (0>15%) to yield 2.25 g (95.8%) of 3-methyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester (Intermediate 54). 1H NMR (400 MHz, CDCl3) δ ppm 1.0 (s, 3 H), 1.3 (s, 9 H), 1.4 (m, 2 H), 1.9 (m, 2 H), 3.0 (d, J=13.2 Hz, 1 H), 3.1 (m, 1 H), 3.3 (m, 1 H), 3.5 (s, 3 H), 3.7 (d, J=13.4 Hz, 1 H).
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10.03 mmol
Type
reactant
Reaction Step Two
Quantity
0.682 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate
1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate
1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate
1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate
1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate
1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.